molecular formula C26H24BrN3O2S B14966579 3-(3-bromophenyl)-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

3-(3-bromophenyl)-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B14966579
M. Wt: 522.5 g/mol
InChI Key: GGARXTXRKWABGW-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethylphenyl group, and a benzoxadiazocine ring

Preparation Methods

The synthesis of 3-(3-bromophenyl)-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves multiple steps, including the formation of the benzoxadiazocine ring and the introduction of the bromophenyl and dimethylphenyl groups. The synthetic route typically involves the following steps:

    Formation of the Benzoxadiazocine Ring: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the benzoxadiazocine ring.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl group using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Dimethylphenyl Group: This step involves the alkylation of the phenyl group with dimethyl groups using alkylating agents such as methyl iodide.

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

3-(3-bromophenyl)-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced derivatives.

    Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other substituents using nucleophilic or electrophilic reagents.

Scientific Research Applications

3-(3-bromophenyl)-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and processes.

    Medicine: The compound is studied for its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: It is used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(3-bromophenyl)-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but may differ in specific substituents or functional groups.

    This compound: This compound has a similar core structure but may have different substituents or functional groups.

Properties

Molecular Formula

C26H24BrN3O2S

Molecular Weight

522.5 g/mol

IUPAC Name

10-(3-bromophenyl)-N-(2,4-dimethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide

InChI

InChI=1S/C26H24BrN3O2S/c1-15-11-12-20(16(2)13-15)28-24(31)22-23-19-9-4-5-10-21(19)32-26(22,3)30(25(33)29-23)18-8-6-7-17(27)14-18/h4-14,22-23H,1-3H3,(H,28,31)(H,29,33)

InChI Key

GGARXTXRKWABGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C3C4=CC=CC=C4OC2(N(C(=S)N3)C5=CC(=CC=C5)Br)C)C

Origin of Product

United States

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